Aceneuramic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO9/c1-4(14)12-8(5(15)2-6(16)11(20)21)10(19)9(18)7(17)3-13/h5,7-10,13,15,17-19H,2-3H2,1H3,(H,12,14)(H,20,21)/t5-,7+,8+,9+,10+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGAYAKRZNYFFG-BOHATCBPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]([C@H](CC(=O)C(=O)O)O)[C@H]([C@@H]([C@@H](CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
83248-83-3 | |
| Details | Compound: Neuraminic acid, N-acetyl-, homopolymer | |
| Record name | Neuraminic acid, N-acetyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83248-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0050425 | |
| Record name | Aceneuramic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0050425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131-48-6 | |
| Record name | Acetylneuraminic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aceneuramic acid [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aceneuramic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11797 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aceneuramic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0050425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACENEURAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZP2782OP0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Metabolic Pathways of Aceneuramic Acid
De Novo Biosynthesis of Aceneuramic (B10762810) Acid
The de novo synthesis of aceneuramic acid occurs in the cytosol of vertebrate cells. It begins with the sugar nucleotide Uridine (B1682114) Diphosphate-N-acetylglucosamine (UDP-GlcNAc) and proceeds through a multi-step enzymatic pathway to produce this compound, which is then activated for incorporation into glycoconjugates. nih.gov
Uridine Diphosphate-N-acetylglucosamine (UDP-GlcNAc) Pathway
The primary pathway for the de novo biosynthesis of this compound initiates with the substrate UDP-GlcNAc. nih.govnih.gov This crucial precursor is derived from fructose-6-phosphate (B1210287) via the hexosamine pathway. nih.govresearchgate.net The first committed step in this compound synthesis is the conversion of UDP-GlcNAc to N-acetyl-D-mannosamine (ManNAc). nih.govresearchgate.net In vertebrates, this reaction is catalyzed by the epimerase domain of the bifunctional enzyme GNE/MNK. researchgate.netjci.org The pathway continues with the phosphorylation of ManNAc, its condensation with phosphoenolpyruvate (B93156) (PEP), and subsequent dephosphorylation to yield this compound. researchgate.netresearchgate.net The final product is then activated to CMP-N-acetylneuraminic acid in the nucleus before being used in the Golgi apparatus for the sialylation of glycoproteins and glycolipids. researchgate.net
Enzymatic Control Points: GNE/MNK (UDP-N-acetylglucosamine 2-Epimerase/N-acetylmannosamine Kinase)
The key regulatory point in this compound biosynthesis is the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase, commonly referred to as GNE/MNK. nih.govresearchgate.net This enzyme catalyzes the first two committed and rate-limiting steps in the pathway. researchgate.netjci.orgnih.gov
UDP-N-acetylglucosamine 2-epimerase (GNE): The N-terminal GNE domain catalyzes the epimerization of UDP-GlcNAc to ManNAc. researchgate.netjci.org This initial step is subject to feedback inhibition by the downstream product, CMP-N-acetylneuraminic acid (CMP-Neu5Ac), which binds to an allosteric site on the enzyme. researchgate.netnih.govuniprot.org This regulatory mechanism allows the cell to control the rate of sialic acid production based on its availability. uniprot.org
N-acetylmannosamine kinase (MNK): The C-terminal MNK domain catalyzes the phosphorylation of ManNAc at the C-6 position to form ManNAc-6-phosphate. researchgate.netjci.org This kinase activity is essential for trapping the intermediate within the pathway and preparing it for the subsequent condensation reaction. nih.gov
| Enzyme Domain | Function | Substrate | Product | Regulation |
| GNE (epimerase) | Catalyzes the epimerization at C2. researchgate.netjci.org | UDP-GlcNAc | ManNAc | Feedback inhibition by CMP-Neu5Ac. jci.orguniprot.org |
| MNK (kinase) | Catalyzes phosphorylation at C6. researchgate.netjci.org | ManNAc | ManNAc-6-Phosphate | Not directly feedback-inhibited by CMP-Neu5Ac. nih.gov |
Metabolic Precursors and Substrate Utilization
The synthesis of this compound relies on several key metabolic precursors derived from central carbon metabolism. The primary building blocks are glucose and glutamine, which feed into the hexosamine biosynthesis pathway to produce the initial substrate, UDP-GlcNAc. researchgate.net
Glucose: Serves as the origin for the glucosamine (B1671600) ring of UDP-GlcNAc. researchgate.net It enters the hexosamine pathway as fructose-6-phosphate. nih.govresearchgate.net
Glutamine: Provides the amino group for the conversion of fructose-6-phosphate to glucosamine-6-phosphate. researchgate.net
Acetyl-CoA: The acetyl group of UDP-GlcNAc is derived from acetyl-CoA, which is produced from glycolysis. researchgate.net
Uridine Triphosphate (UTP): The uridine portion of UDP-GlcNAc is synthesized via the pyrimidine (B1678525) biosynthesis pathway, which utilizes precursors from the pentose (B10789219) phosphate (B84403) pathway and the Krebs cycle. researchgate.net
Phosphoenolpyruvate (PEP): This high-energy intermediate from the glycolytic pathway is required for the condensation with ManNAc-6-phosphate to form N-acetylneuraminic acid-9-phosphate. researchgate.net
The availability of these precursors directly influences the rate of this compound production. researchgate.net
Strategies for Optimizing Biosynthetic Efficiency
Given the importance of this compound in biotechnology and medicine, significant research has focused on optimizing its production through metabolic engineering, primarily in microbial systems like E. coli and B. subtilis. nih.govfrontiersin.org Key strategies include:
Overcoming Feedback Inhibition: The GNE/MNK enzyme is naturally regulated by feedback inhibition from CMP-Neu5Ac. researchgate.netuniprot.org Engineering mutant versions of the enzyme that are less sensitive to this inhibition can significantly increase the metabolic flux towards this compound.
Enhancing Precursor Supply: Increasing the intracellular availability of key precursors like phosphoenolpyruvate (PEP) and UDP-GlcNAc is a critical strategy. researchgate.net This can be achieved by overexpressing enzymes in the respective precursor pathways, such as those in the pentose phosphate pathway or glycolysis. researchgate.net
Multi-Enzyme Cascade Reactions: In vitro production methods utilize a multi-enzyme cascade system. frontiersin.org For instance, an efficient system can be constructed using chitin (B13524) as a cheap substrate, which is first hydrolyzed to GlcNAc. frontiersin.org Then, N-acetylglucosamine-2-epimerase and N-acetylneuraminic acid aldolase (B8822740) catalyze the conversion of GlcNAc to this compound. frontiersin.org Optimizing the ratio of these enzymes and the concentration of co-substrates like pyruvate (B1213749) is crucial for maximizing yield. frontiersin.org
Catabolism and Turnover of this compound
The breakdown of this compound is a vital process for recycling sialic acids and maintaining cellular homeostasis. uniprot.orgjci.org This catabolic pathway prevents the excessive accumulation of free sialic acids and allows their components to be re-utilized. uniprot.org
Enzymatic Cleavage by Sialic Acid Aldolases (N-acetylneuraminate Lyases)
The primary enzyme responsible for the catabolism of this compound is N-acetylneuraminate lyase (NAL), also known as sialic acid aldolase. uniprot.orgwikipedia.org This enzyme belongs to the family of lyases that cleave carbon-carbon bonds. wikipedia.org
The reaction catalyzed by N-acetylneuraminate lyase is a reversible aldol (B89426) cleavage. proteopedia.org The enzyme breaks down this compound into two smaller molecules:
N-acetyl-D-mannosamine (ManNAc)
Pyruvate wikipedia.orgebi.ac.uk
The mechanism involves the formation of a Schiff base intermediate between a conserved lysine (B10760008) residue in the enzyme's active site and the keto-acid substrate. uniprot.orgebi.ac.uk The cleavage of the C3-C4 bond releases ManNAc and an enamine intermediate, which is then hydrolyzed to release pyruvate and regenerate the free enzyme. ebi.ac.uk While the enzyme can act on various sialic acids, it is specific for pyruvate as the donor in the reverse (synthesis) reaction. ebi.ac.uk This catabolic step is essential for normal muscle function, as defects in N-acetylneuraminate lyase can lead to myopathy. jci.orgnih.gov
| Enzyme | EC Number | Reaction | Products |
| N-acetylneuraminate lyase | 4.1.3.3 uniprot.orgwikipedia.org | Cleavage of N-acetylneuraminate uniprot.org | N-acetyl-D-mannosamine and Pyruvate wikipedia.orgebi.ac.uk |
Role of Anomerases in Substrate Presentation for Aldolases
The enzymatic cleavage of this compound (N-acetylneuraminic acid, Neu5Ac) is a critical step in its catabolism. This reaction is catalyzed by N-acetylneuraminate lyase (NAL), also known as N-acetylneuraminate aldolase (NanA), which reversibly breaks down Neu5Ac into pyruvate and N-acetyl-D-mannosamine (ManNAc). nih.govnih.gov In solution, Neu5Ac exists predominantly in cyclic forms, with over 99% as the β-anomer (≈92%) and the α-anomer (≈7%), while less than 0.5% is in the open-chain (linear) form. nih.gov
Research has revealed that the aldolase NanA preferentially acts on the unstable, open-chain form of Neu5Ac. nih.govqmul.ac.uk This presents a metabolic challenge, as the concentration of the active substrate is extremely low. To overcome this, bacteria have evolved specialized enzymes called anomerases (or mutarotases) that accelerate the interconversion between the cyclic anomers and the open-chain form. nih.gov
In bacteria such as Escherichia coli, at least two such anomerases have been identified that facilitate the efficient processing of Neu5Ac:
NanM: This anomerase is located in the periplasmic space. It is thought to facilitate the utilization of the α-anomer of Neu5Ac. nih.gov
YhcH: This is a cytoplasmic, zinc-containing metalloprotein. Its primary role is to provide the cytoplasmic aldolase (NanA) with a steady supply of the open-form substrate, thereby accelerating the cleavage reaction. nih.govrhea-db.org The expression of YhcH gives bacteria a selective advantage when growing on Neu5Ac as a nutrient source. nih.gov
The activity of these anomerases ensures that the aldolase is not rate-limited by the spontaneous, and much slower, ring-opening of the pyranose form of Neu5Ac. nih.gov The discovery of YhcH highlights an important enzymatic strategy for handling unstable substrates in metabolic pathways. nih.govrhea-db.org
Table 1: Anomerases in this compound Metabolism
| Enzyme | Location | Function |
|---|---|---|
| NanM | Periplasmic Space | Facilitates utilization of the α-anomer of Neu5Ac. nih.gov |
| YhcH | Cytoplasm | Provides the aldolase (NanA) with the open-chain form of Neu5Ac. nih.gov |
Bacterial Uptake and Utilization of this compound as a Nutrient Source
Several bacterial species, including both pathogens and commensals, can utilize this compound as a source of carbon and nitrogen. nih.govwikipedia.org To do so, they have developed sophisticated transport systems to scavenge this sialic acid from their environment, such as the host mucosal surfaces where it is abundant. rhea-db.orgwikipedia.org
The uptake of this compound is an active process, requiring specific transporters. Once inside the bacterial cell, it enters a catabolic pathway to be broken down for energy. The soil bacterium Corynebacterium glutamicum, for example, can use Neu5Ac as its sole source of carbon and energy. Its ability to do so is dependent on a specific ABC (ATP-binding cassette) transporter encoded by the cg2937 gene. Uptake via this system is induced by the presence of Neu5Ac in the environment.
In Escherichia coli K-12, the transport of this compound across the inner membrane into the cytoplasm is mediated by the NanT protein, which functions as a symporter. nih.gov The transport system in E. coli K-235 has a calculated Km of 30 µM for sialic acid and is highly regulated. nih.gov Its induction is dependent on the presence of sialic acid and is subject to catabolite repression by other preferred carbon sources like glucose. rhea-db.orgnih.gov This regulation ensures that the bacterium prioritizes more easily metabolized sugars when they are available.
Different bacteria have evolved distinct transporters for this compound, reflecting its importance as a nutrient in diverse ecological niches.
Table 2: Bacterial Transporters for this compound
| Bacterium | Transporter System | Type |
|---|---|---|
| Escherichia coli | NanT | Symporter nih.govwikipedia.org |
| Haemophilus influenzae | SiaPQM | TRAP Transporter wikipedia.org |
| Haemophilus ducreyi | SatABCD | ABC Transporter wikipedia.org |
| Corynebacterium glutamicum | cg2937-encoded transporter | ABC Transporter |
Interactions of this compound Metabolism with Cellular Pathways
Interconnections with Glycolysis and Cell Wall Synthesis Pathways
The metabolic pathway for this compound is directly linked to central cellular pathways, including glycolysis and peptidoglycan synthesis.
Connection to Glycolysis: The catabolism of this compound provides a direct entry point into the glycolytic pathway. nih.gov In bacteria like E. coli, the breakdown process begins when N-acetylneuraminate lyase (NanA) cleaves this compound into pyruvate and N-acetylmannosamine (ManNAc). nih.gov Pyruvate is a key end-product of glycolysis and can be readily used for energy generation. The ManNAc is further metabolized through a series of enzymatic steps:
N-acetylmannosamine kinase (NanK) phosphorylates ManNAc to form N-acetylmannosamine-6-phosphate (ManNAc-6P). nih.gov
N-acetylmannosamine-6-phosphate epimerase (NanE) converts ManNAc-6P into N-acetylglucosamine-6-phosphate (NAG-6P). nih.gov
N-acetylglucosamine-6-phosphate deacetylase (NagA) and glucosamine-6-phosphate deaminase (NagB) then process NAG-6P to generate fructose-6-phosphate . nih.gov
Fructose-6-phosphate is a key intermediate in glycolysis, meaning that the complete breakdown of this compound yields products that can be directly funneled into this central energy-producing pathway. nih.govyoutube.com
Connection to Cell Wall Synthesis: The bacterial cell wall is primarily composed of peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) units. nih.govlibretexts.org The catabolism of this compound produces N-acetylglucosamine-6-phosphate (NAG-6P). nih.gov This intermediate is a precursor for the synthesis of UDP-N-acetylglucosamine, one of the fundamental building blocks required for the biosynthesis of peptidoglycan. Therefore, by catabolizing this compound, bacteria can salvage and channel the resulting NAG-6P into the cell wall synthesis pathway, providing materials to build and maintain this essential structure. This link is particularly important for bacterial survival and growth.
Association with Lipid Metabolism
Recent research indicates that the metabolism of this compound is also associated with the regulation of lipid metabolism, particularly in the context of diet-induced metabolic disorders. A study investigating the effects of this compound (Neu5Ac) supplementation in mice fed a high-fat diet found that it could play a significant role in preventing and controlling glucose and lipid metabolism disorders.
The study demonstrated that Neu5Ac intervention in mice effectively improved glucose tolerance and reduced insulin (B600854) levels. nih.gov The underlying mechanism appears to be linked to the gut-liver axis. The administration of Neu5Ac significantly altered the gut microbiota, increasing the abundance of bacteria associated with energy metabolism. nih.gov This shift in the gut microbiome was associated with reduced immune-inflammatory signaling in the gut and liver, leading to lower systemic inflammation. nih.gov By improving gut health and stabilizing glycan structures, this compound helps to mitigate the metabolic disruptions, including dyslipidemia, induced by a high-fat diet. nih.gov
Molecular Mechanisms and Biological Relevance of Aceneuramic Acid in Disease Models
Elucidation of Aceneuramic (B10762810) Acid's Molecular Targets
Neu5Ac's biological influence stems from its interactions with a diverse array of molecules, particularly those on the cell surface. This negatively charged sugar moiety is a key component of glycoproteins and glycolipids, shaping the cellular landscape and mediating molecular recognition events. wikipedia.org
N-Acetylneuraminic acid is typically found at the outermost end of glycan chains on glycoproteins and glycolipids, such as gangliosides. wikipedia.orgtargetmol.com This terminal positioning makes it a primary point of contact for extracellular molecules and adjacent cells. nih.govnih.gov The dense presentation of these negatively charged residues on cell surfaces, such as on mucins, creates a repulsive anionic barrier that helps regulate cell-cell interactions and protects underlying protein structures from degradation by proteases. wikipedia.orgnih.gov The specific linkage of Neu5Ac to the underlying glycan chain (e.g., α2,3- or α2,6-linkages) is crucial, as different linkages are recognized by specific binding proteins, thereby dictating distinct biological outcomes. rsc.org For example, the lectin from Psathyrella velutina (PVL) demonstrates a dual specificity, binding to both sialylated N-acetyllactosamine structures and N-acetylglucosamine (GlcNAc) exposed glycans, allowing it to differentiate between various sialylated states on glycoproteins like transferrin. science.gov
The interaction of Neu5Ac-terminating glycans (sialoglycans) with specific binding proteins, known as lectins, can initiate intracellular signaling cascades. A prominent family of such lectins is the sialic acid-binding immunoglobulin-like lectins (Siglecs). Many pathogens have evolved to display Neu5Ac on their surfaces, a form of molecular mimicry that allows them to engage with inhibitory Siglecs on host immune cells, thereby downregulating the immune response. nih.govnih.gov Furthermore, gangliosides, which are Neu5Ac-containing glycolipids abundant in neuronal membranes, are critical components in modulating signal transduction across the cell membrane. wikipedia.org Dysregulation of Neu5Ac on these glycoconjugates can impact pathways related to cell growth and adhesion, which is particularly relevant in oncology, as hypersialylation of cancer cell surfaces is linked to tumor progression and metastasis. researchgate.netnih.gov
Aceneuramic Acid in Pathogen-Host Dynamics
Neu5Ac is a central figure in the intricate relationship between hosts and pathogens. Many viruses use it as a receptor for entry, while numerous bacteria have developed sophisticated mechanisms to utilize or mimic host Neu5Ac to aid in colonization and evade the immune system. wikipedia.orgnih.gov
N-Acetylneuraminic acid serves as a crucial receptor for the entry of numerous viruses, most notably influenza viruses. wikipedia.org The viral surface protein hemagglutinin (HA) specifically binds to Neu5Ac residues on the host cell's surface glycoproteins and glycolipids, initiating the infection process. wikipedia.orgrsc.org The specificity of HA for α2,3-linked or α2,6-linked Neu5Ac often determines the host tropism of the virus. rsc.org For instance, human influenza viruses preferentially bind to α2,6-linked Neu5Ac, which is abundant in the human upper respiratory tract. rsc.orgrsc.org
Coronaviruses also utilize Neu5Ac-based interactions for binding and entry. thailandmedical.news The spike glycoprotein (B1211001) of some human coronaviruses can recognize Neu5Ac, facilitating the initial attachment to host cells. thailandmedical.newsnih.gov Another viral protein, neuraminidase (NA) or in some viruses, hemagglutinin-esterase (HE), acts as a receptor-destroying enzyme by cleaving Neu5Ac. rsc.orgnih.gov This cleavage is essential for releasing newly formed virus particles from the infected cell surface to prevent their aggregation and to promote their spread to new cells. nih.gov
Table 1: Viral Proteins and their Interaction with N-Acetylneuraminic Acid (Neu5Ac)
| Virus Family | Viral Protein | Function related to Neu5Ac | Neu5Ac Linkage Preference (if specified) | Citation(s) |
| Orthomyxoviridae (Influenza A/B) | Hemagglutinin (HA) | Binds to Neu5Ac for viral attachment and entry. | α2,6- or α2,3-linked | wikipedia.orgrsc.org |
| Orthomyxoviridae (Influenza A/B) | Neuraminidase (NA) | Cleaves Neu5Ac to release progeny virions. | --- | rsc.orgnih.gov |
| Orthomyxoviridae (Influenza C/D) | Hemagglutinin-Esterase-Fusion (HEF) | Binds to 9-O-acetylated Neu5Ac for entry. | 9-O-acetylated | rsc.orgnih.gov |
| Coronaviridae (e.g., HCoV-OC43) | Spike (S) Glycoprotein | Binds to Neu5Ac for initial cell attachment. | 9-O-acetylated | thailandmedical.newsnih.gov |
| Coronaviridae (e.g., BCoV) | Hemagglutinin-Esterase (HE) | Acts as a receptor-degrading enzyme (esterase). | 9-O-acetylated | nih.gov |
Many pathogenic bacteria have evolved to exploit host N-Acetylneuraminic acid for survival and colonization. nih.gov Some bacteria can scavenge Neu5Ac from the host environment and use it as a nutrient source, providing both carbon and nitrogen. wikipedia.orgiucr.org Bacteria like Haemophilus influenzae have developed specific transporters, such as the SiaPQM TRAP transporter, to capture Neu5Ac. wikipedia.org
A key strategy employed by several pathogens, including Neisseria meningitidis, Neisseria gonorrhoeae, and Campylobacter jejuni, is "molecular mimicry". nih.goviucr.orgoup.com These bacteria decorate their own surface structures, like lipooligosaccharides (LOS) or capsular polysaccharides, with Neu5Ac. iucr.orgoup.com This sialylated surface mimics host glycans, allowing the bacteria to evade the host's immune system. nih.govnih.gov For example, this mimicry can prevent the activation of the alternative complement pathway, a key component of innate immunity. nih.govoup.com The process often involves bacterial sialyltransferases that attach scavenged or synthesized Neu5Ac to their surface glycans. nih.govoup.com
Pathophysiological Implications of this compound Dysregulation in Preclinical Models
Dysregulation of Neu5Ac metabolism and presentation is implicated in various diseases, and preclinical models have been instrumental in understanding these connections.
In cancer models, hypersialylation—an increased density of Neu5Ac on cell surface glycans—is a known hallmark of malignant cells and is correlated with poor patient prognosis. researchgate.netnih.gov Preclinical studies using a rat model of carcinogenesis demonstrated that a radiolabeled form of Neu5Ac selectively accumulates in neoplastic colon tissue, highlighting its potential as a targeting agent for cancer imaging. researchgate.net In a mouse model of Alzheimer's disease (5xFAD), a high-fat diet was shown to accelerate memory impairment. exlibrisgroup.com This was linked to elevated plasma levels of free Neu5Ac, which in turn was associated with immune cell deregulation, suggesting a role for Neu5Ac in linking metabolic stress to neuro-inflammation and cognitive decline. exlibrisgroup.com
Furthermore, studies in mouse models of normal pressure hydrocephalus (NPH) have shown that cerebrospinal fluid levels of Neu5Ac are decreased in this condition. nih.gov Increasing brain Neu5Ac levels in these mice was found to alleviate neurological deficits, reduce demyelination, and modulate astrocyte activity, pointing to a crucial role for Neu5Ac in maintaining neurological health. nih.gov Animal models have also shown that dietary supplementation with Neu5Ac can attenuate high-fat diet-induced inflammation and oxidative stress. science.govrsc.org
Table 2: Summary of Findings in Preclinical Models of this compound Dysregulation
| Disease Model | Animal Model | Key Finding | Implication | Citation(s) |
| Colon Cancer | Rat (DMH-induced) | Radiolabeled Neu5Ac ([99mTc]Tc-Neu5Ac) selectively accumulates in tumor tissue. | Neu5Ac can be a target for cancer imaging and diagnostics. | researchgate.net |
| Alzheimer's Disease | Mouse (5xFAD) | High-fat diet increased plasma Neu5Ac, linked to accelerated memory decline and immune exhaustion. | Neu5Ac may link metabolic dysfunction to neurodegeneration. | exlibrisgroup.com |
| Normal Pressure Hydrocephalus | Mouse (Hydrocephalus model) | Decreased brain Neu5Ac was associated with neurological deficits; supplementation alleviated symptoms. | Neu5Ac is critical for neuronal integrity and function. | nih.gov |
| Metabolic Syndrome | Rat (High-fat diet) | Neu5Ac supplementation attenuated inflammation and oxidative stress. | Neu5Ac has potential protective effects against metabolic disorders. | science.govrsc.org |
Altered Sialylation Patterns in Pathological Conditions, e.g., Cancer
In stark contrast to the deficiency seen in GNE myopathy, many pathological conditions, most notably cancer, are characterized by an overabundance of this compound on the cell surface, a phenomenon known as hypersialylation. nih.govucsf.edumdpi.combohrium.com This aberrant glycosylation is now considered a universal hallmark of malignant transformation and is observed in numerous cancers, including breast, ovarian, pancreatic, lung, and colorectal cancers. nih.govnih.gov
Hypersialylation is primarily driven by the upregulation of specific enzymes called sialyltransferases (STs), a family of 20 enzymes in humans that catalyze the transfer of sialic acid to the terminal positions of glycan chains. nih.govmdpi.commdpi.com This dense coating of negatively charged this compound residues profoundly impacts cancer cell biology and contributes directly to the hallmarks of cancer. mdpi.comaacrjournals.org
The consequences of hypersialylation in cancer are multifaceted:
Metastasis and Invasion: Increased sialylation can reduce cell-cell and cell-matrix adhesion, allowing tumor cells to detach from the primary tumor. mdpi.comoup.com Specific sialylated structures, such as sialyl-Lewis X (sLeX) and sialyl-Lewis A (sLeA), act as ligands for selectin receptors on endothelial cells, facilitating the extravasation of cancer cells from the bloodstream to colonize distant organs. mdpi.comnih.gov
Immune Evasion: The dense sialoglycan layer can mask tumor antigens, preventing their recognition by immune cells. nih.gov Furthermore, these sialic acid structures act as ligands for Sialic acid-binding immunoglobulin-like lectins (Siglecs), which are inhibitory receptors expressed on immune cells like Natural Killer (NK) cells, T cells, and macrophages. bohrium.comnih.govfrontiersin.org The engagement of Siglecs by tumor cell sialic acids transmits an inhibitory signal, effectively creating a "don't eat me" signal that suppresses the anti-tumor immune response. bohrium.comfrontiersin.org This interaction is now being explored as a novel "glyco-immune checkpoint." nih.govnih.gov
Tumor Growth and Survival: Aberrant sialylation can modulate the function of receptor tyrosine kinases and interfere with cell death signaling pathways, thereby promoting tumor cell proliferation and resistance to apoptosis. mdpi.combohrium.com
The specific type of sialic acid linkage (e.g., α2,3-, α2,6-, or α2,8-linkage) and the underlying glycan structure determine the functional outcome, with different sialyltransferases contributing to distinct cancer phenotypes. nih.govmdpi.com
Table 2: Key Sialylated Glycans and Their Role in Cancer
| Sialoglycan | Associated Sialyltransferase(s) | Role in Cancer | Reference |
|---|---|---|---|
| Sialyl-Lewis X (sLeX) & Sialyl-Lewis A (sLeA) | ST3Gal family (e.g., ST3Gal3) | Function as ligands for selectins, promoting cancer cell adhesion to endothelium and facilitating metastasis. Expression is linked to poor prognosis. | nih.govmdpi.com |
| α2,6-sialylated N-glycans | ST6Gal1 | Overexpressed in many cancers. Correlates with worse tumor grade, advanced disease stage, and poor prognosis. Promotes invasion and immune evasion. | nih.govfrontiersin.org |
| Sialyl-Tn (sTn) | ST6GalNAc-I | A truncated O-glycan associated with poor prognosis. Carried by proteins like β1 integrin, affecting cell adhesion and tumorigenicity. | bohrium.comnih.gov |
| Polysialic acid (polySia) | ST8SIA family | A polymer of α2,8-linked sialic acid that modifies adhesion molecules like NCAM, facilitating cell migration and invasion. | mdpi.commdpi.com |
| Gangliosides (e.g., GM3, GD2) | Various, including ST8Sia-I (GD3 synthase) | Sialylated glycolipids that modulate cell signaling and are recognized as tumor-associated antigens. Can be targets for immunotherapy. | mdpi.commdpi.com |
Substrate Replacement as a Therapeutic Hypothesis in Preclinical Animal Models
Given that GNE myopathy arises from a deficiency in the biosynthesis of this compound, a logical therapeutic strategy is to bypass the defective GNE enzyme by providing a downstream metabolite. nih.govplos.org This concept, known as substrate replacement or substrate supplementation therapy, has been extensively tested in preclinical animal models of the disease with promising results. oup.comneurology.org The primary goal is to restore systemic sialic acid levels, thereby correcting the hyposialylation of glycoproteins in critical tissues like skeletal muscle and preventing or reversing the myopathic phenotype. oup.comnih.gov
Several this compound precursors have been evaluated in GNE myopathy mouse models:
N-acetylmannosamine (ManNAc): As the direct product of the GNE epimerase step and the substrate for the kinase step, ManNAc is an ideal candidate for bypassing the enzymatic defect. nih.govnih.gov Studies have shown that oral administration of ManNAc to GNE myopathy model mice successfully prevents the development of muscle weakness and pathology. nih.govnih.gov It effectively increases sialylation in muscle and other tissues. nih.gov
This compound (N-acetylneuraminic acid, Neu5Ac): Direct supplementation with the final product of the pathway, this compound, has also proven effective. oup.comnih.gov However, free sialic acid can be rapidly cleared from the body. neurology.org To overcome this, extended-release formulations have been developed to ensure sustained elevation of serum levels, promoting better uptake into muscle tissue. neurology.org
Sialyllactose: This compound, consisting of sialic acid linked to lactose, has been shown to be a more effective substrate than free this compound in some studies. oup.comoup.com It is thought to have a longer retention time in the blood and serves as a slow-release source of sialic acid. oup.com In symptomatic, older GNE myopathy mice with active muscle degeneration, treatment with 6'-sialyllactose (B25220) led to a marked restoration of muscle hyposialylation, improved muscle size and force, and recovered motor function. oup.comoup.com
These preclinical studies provide a strong proof-of-concept for substrate replacement therapy. They demonstrate that restoring this compound levels can ameliorate myopathic phenotypes even after symptoms have appeared, suggesting that the muscle atrophy and weakness associated with GNE myopathy may be reversible. oup.comneurology.org
Table 3: Summary of Preclinical Substrate Replacement Studies in GNE Myopathy Models
| Compound | Animal Model | Key Outcomes | Reference |
|---|---|---|---|
| N-acetylmannosamine (ManNAc) | Gne p.M712T mouse | Administered to adult mice after symptom onset, it improved muscle and renal hyposialylation. | nih.gov |
| This compound (Neu5Ac) | Gne p.M712T mouse | Oral administration to adult mice improved muscle and renal hyposialylation. | nih.gov |
| 6'-sialyllactose | Symptomatic old GNE myopathy mice | Recovered spontaneous locomotion activity, restored muscle hyposialylation, and robustly improved muscle size and contractile force. Showed more remarkable advantage than free NeuAc. | oup.comoup.com |
| This compound extended-release (Ace-ER) | GNE D176V mouse model | Oral supplementation increased serum and tissue sialic acid, and reduced muscle pathology and loss of function. | neurology.org |
Advanced Synthetic Methodologies for Aceneuramic Acid and Derivatives
Chemoenzymatic Synthesis of Aceneuramic (B10762810) Acid
Chemoenzymatic synthesis leverages the catalytic power of enzymes to achieve high efficiency and stereospecificity, which can be challenging with purely chemical methods. acs.orgnih.gov N-Acetylneuraminate Lyase (NAL) is a key enzyme in this field, catalyzing the reversible aldol (B89426) condensation of pyruvate (B1213749) with N-acetyl-D-mannosamine (ManNAc) to produce Aceneuramic acid (N-acetylneuraminic acid, Neu5Ac). acs.orgnih.gov
N-Acetylneuraminate Lyases (NALs), also known as sialic acid aldolases, are widely used for the synthesis of this compound and its derivatives. nih.govnih.gov Although the natural equilibrium of the NAL-catalyzed reaction favors the cleavage of this compound, the synthesis can be driven forward to achieve high yields by using an excess of one of the substrates, typically pyruvate. nih.govnih.govacs.org This shifts the reaction equilibrium towards the condensation product. nih.gov
To further enhance production efficiency, NALs can be immobilized on solid supports. nih.govd-nb.info For instance, NAL immobilized on Immobead 150P has been used in continuous flow reactors, demonstrating excellent stability for over a week of continuous use and achieving conversions in the range of 48–82%. nih.govd-nb.info This approach not only improves yield but also simplifies catalyst reuse and product purification, making the process more cost-effective and scalable for industrial applications.
Protein engineering has become a powerful tool for modifying the substrate specificity of NALs, enabling the synthesis of structurally diverse and non-natural sialic acid derivatives for therapeutic development. nih.govnih.govacs.org By understanding the atomic-resolution crystal structures of NALs, researchers can identify key amino acid residues in the active site that determine substrate binding and specificity. nih.govacs.org
Site-directed mutagenesis allows for the targeted alteration of these residues. For example, studies on E. coli NAL revealed that mutating a single residue, Glu192, to asparagine (Asn) was sufficient to switch the enzyme's specificity from its natural substrate (ManNAc) to N-alkylcarboxamide analogues. researchgate.net Further research involving the creation of all 20 possible variants at this position has provided detailed insights into the subtle enzyme-substrate interactions that govern specificity. researchgate.net This knowledge is crucial for designing bespoke NAL variants capable of producing novel this compound derivatives with unique functionalities. acs.orgnih.gov
Table 1: Engineered NAL Variants and Substrate Specificity This table provides an example of how enzyme engineering can alter substrate preference. Data is based on research findings.
| Enzyme Variant (Mutation) | Original Substrate | New Substrate Accepted | Reference |
|---|---|---|---|
| E. coli NAL (Glu192Asn) | N-acetylmannosamine (ManNAc) | N-alkylcarboxamide analogues of ManNAc | researchgate.net |
| Y137A variant of E. coli NAL | Pyruvate and ManNAc | Binds full-length sialic acid | nih.gov |
| K164A variant of P. multocida NAL | Pyruvate and ManNAc | Binds N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc) | nih.govacs.org |
Aldolases, including NALs, are highly valued as biocatalysts for their ability to facilitate the stereospecific synthesis of complex molecules. acs.orgnih.gov The NAL-catalyzed reaction proceeds through a Schiff base intermediate formed between a conserved lysine (B10760008) residue in the enzyme's active site and the keto group of the pyruvate substrate. acs.orgnih.gov This mechanism ensures precise control over the formation of new stereocenters during the carbon-carbon bond formation between pyruvate and the aldehyde of the mannosamine (B8667444) derivative. acs.org The result is the production of a specific stereoisomer of the this compound product, an outcome that is often difficult and costly to achieve using conventional chemical synthesis, which may produce a mixture of stereoisomers requiring complex purification steps. nih.gov
Chemical Transformation Analysis of this compound
This compound can undergo various chemical transformations, including oxidation and reduction, to yield a range of functionalized derivatives. These reactions are fundamental for creating intermediates used in the synthesis of diverse biological products. nih.gov
The oxidation of this compound can be used to activate the molecule for further conjugation or modification. A notable method involves using hydrogen peroxide (H₂O₂), which offers a non-toxic and environmentally friendly alternative to traditional oxidants like periodate. nih.gov Studies have investigated various H₂O₂-based systems, including combinations with EDTA, iron chloride, and UV light, to oxidize the sialic acid molecule. nih.gov
The reaction typically proceeds through an initial irreversible decarbonylation at the reducing end of the sugar. nih.gov Following this, the decarbonylated sialic acid is further oxidized and fragmented into a mixture of smaller molecules, including various carbonyls and carboxylic acids. nih.gov The specific products and reaction speed depend on the experimental conditions. Characterization of these products is performed using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov
Table 2: H₂O₂-Based Oxidation Systems for this compound This table summarizes different oxidative systems and their observed effects on this compound.
| Oxidative System Components | Key Reaction Steps | Resulting Products | Reference |
|---|---|---|---|
| H₂O₂, EDTA, Iron Chloride, UV light | 1. Irreversible decarbonylation | Mix of carbonyls and carboxyl acids | nih.gov |
| 2. Oxidation and fragmentation of decarbonylated sialic acid | |||
| Catalytic Oxidation | Oxidation of a primary carbinol group on a protected intermediate | Protected methyl nononate | nih.gov |
Reduction reactions are also employed in the multi-step chemical synthesis of this compound and its labeled analogues. For instance, in a total synthesis pathway starting from N-acetyl-D-glucosamine, reductive steps are crucial for obtaining the final product. nih.gov One key step involves the reductive denitration of a nitro derivative intermediate using tributyltin hydride (Bu₃SnH) to form an anhydrononitol intermediate. nih.gov
Later in the same synthetic route, after several transformation steps, a protected dehydroneuraminate intermediate is formed. This intermediate can be converted to the final this compound product through a process involving bromoetherification followed by a reductive debromination, again utilizing Bu₃SnH, and subsequent hydrolysis. nih.gov This methodology has also been successfully applied to synthesize isotopically labeled versions, such as [6-²H]-N-acetylneuraminic acid. nih.gov While these reactions are part of a complex total synthesis rather than a direct reduction of this compound itself, they demonstrate the utility of reduction chemistry in accessing this important molecule and its derivatives.
Substitution Reactions and Novel Analogues
The chemical architecture of this compound (N-acetylneuraminic acid, Neu5Ac) offers multiple sites for substitution reactions, enabling the generation of a diverse library of novel analogues. These modifications are primarily targeted at the hydroxyl groups, the N-acetyl group, and the carboxylic acid function, with the goal of exploring and modulating biological interactions. Research has particularly focused on modifications at the C-4, C-5, and C-9 positions to develop enzyme inhibitors, molecular probes, and potential therapeutics.
Substitution at the C-9 position has been a fruitful area of investigation. Several C-9 modified N-acetylneuraminic acid derivatives have been synthesized to evaluate their interaction with N-acetylneuraminic acid aldolase (B8822740). nih.gov Studies have shown that simple acyl or ether modifications at this position are tolerated by the enzyme, although these analogues are processed more slowly than the natural substrate, Neu5Ac. nih.gov The enzymatic transformation of these C-9 substituted compounds was successfully evaluated using 1H NMR spectroscopy. nih.gov
The C-5 position, which bears the N-acetyl group, is another critical site for modification. The synthesis of C-5 analogues of N-acetylneuraminic acid has been achieved through methods like indium-mediated allylation of N-substituted 2-amino-2-deoxymannoses. harvard.edu This approach allows for the introduction of varied substituents in place of the acetyl group, leading to novel derivatives for biological evaluation.
Furthermore, the development of analogues with substitutions at other positions has led to compounds with specific functionalities. For instance, a novel N-acetylneuraminic acid analogue, 2-S-(5'-aminopentyl) 5-acetamido-3,5-dideoxy-2-thio-D-glycero-alpha-D-galacto-2-nonulopyranosidonic acid, was synthesized and coupled to a Sepharose 4B matrix. nih.gov This demonstrates how substitution reactions can be used to create tools for biochemical research, such as affinity resins for purifying proteins that recognize sialic acid. nih.gov Similarly, the synthesis of 4-O-alkyl analogues of N-acetylneuraminic acid has been described, expanding the range of available derivatives. researchgate.net A patented method also details the preparation of 5-acetamido-2,3,4,5-tetradeoxy-4-guanidino-D-glycero-D-galacto-non-2-enopyranosonic acid through the amination of a cyanoamide precursor, highlighting a specific substitution to introduce a guanidino group. google.com
These synthetic efforts underscore the versatility of substitution reactions in modifying the this compound scaffold. The resulting novel analogues are invaluable for studying the structure-activity relationships of sialic acid-binding proteins and as starting points for the design of new therapeutic agents.
Research Findings on this compound Analogues
| Analogue Class | Position of Substitution | Type of Reaction/Modification | Key Findings | Reference |
|---|---|---|---|---|
| C-9 Modified Analogues | C-9 | Acylation, Etherification | Accepted as substrates by N-acetylneuraminic acid aldolase, but with slower transformation rates compared to Neu5Ac. | nih.gov |
| C-5 Modified Analogues | C-5 | Indium-mediated Allylation | Successful synthesis of C-5 analogues by modifying the N-acetyl group. | harvard.edu |
| Thiosialoside Analogues | C-2 | Thiol-ether linkage | Synthesized and coupled to Sepharose to create affinity resins for purifying sialic acid-recognising proteins. | nih.gov |
| 4-O-Alkylated Analogues | C-4 | O-Alkylation | Synthesis of 4-O-alkyl derivatives using activated alkyl halides. | researchgate.net |
| 4-Guanidino Analogues | C-4 | Amination of a cyanoamide | Preparation of a 4-guanidino derivative of a deoxygenated this compound analogue. | google.com |
Analytical and Methodological Approaches in Aceneuramic Acid Research
Quantification Methodologies for Aceneuramic (B10762810) Acid in Biological Samples
The quantification of N-acetylneuraminic acid in biological samples such as plasma, milk, and cell extracts presents analytical challenges due to the complexity of the matrix and the polar nature of the analyte. Several robust methods have been developed to address these challenges, ensuring accurate and reliable measurements.
High-Performance Liquid Chromatography (HPLC) is a foundational technique for the separation and quantification of N-acetylneuraminic acid. ucsd.edu Methods can be broadly categorized by their detection strategy. Due to its lack of a strong native chromophore, direct UV detection of Neu5Ac has limited sensitivity. core.ac.uk To overcome this, two primary approaches are employed: derivatization and specialized direct detection.
Pre-column Derivatization: This is a common strategy to enhance detection sensitivity. Neu5Ac can be labeled with a fluorescent tag, such as 1,2-diamino-4,5-methylenedioxybenzene (DMB), which allows for highly sensitive fluorometric detection. The calibration curve for Neu5Ac labeled with DMB demonstrates good linearity in the low nanogram-per-milliliter range. researchgate.net
Direct Detection: Advances in HPLC detection technology allow for the direct measurement of underivatized Neu5Ac. Pulsed Amperometric Detection (PAD) on a pellicular resin anion-exchange column provides sensitive detection into the picomole range. ucsd.edu Another direct detection method is Charged Aerosol Detection (CAD), which can measure Neu5Ac and related sialic acids with detection limits of approximately 3 picomoles on-column. thermofisher.com
The choice of HPLC method depends on the required sensitivity, sample throughput, and available instrumentation. ucsd.edu
Table 1: Comparison of HPLC-Based Detection Methods for N-acetylneuraminic Acid
| Detection Method | Principle | Derivatization Required? | Typical Sensitivity | Reference |
|---|---|---|---|---|
| HPLC with Fluorescence | Analyte is labeled with a fluorescent tag (e.g., DMB) prior to separation and detected by a fluorescence detector. | Yes | High (LOD ~0.20 ng/mL) | researchgate.net |
| HPLC with Pulsed Amperometric Detection (PAD) | Direct electrochemical detection on a gold electrode following postcolumn addition of alkali. | No | High (Picomole range) | ucsd.edu |
| HPLC with Charged Aerosol Detection (CAD) | The column eluent is nebulized, and the resulting aerosol particles are charged and detected. Response is independent of chemical structure. | No | High (LOD ~3 pmol) | thermofisher.com |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for quantifying N-acetylneuraminic acid in biological samples due to its superior sensitivity, specificity, and robustness. nih.gov This technique couples the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. nih.gov
For polar analytes like Neu5Ac, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation mode, as it provides better retention than traditional reversed-phase chromatography. nih.govrsc.org The sample preparation typically involves protein precipitation, sometimes followed by solid-phase extraction (SPE) to remove interfering matrix components like phospholipids, which can improve sensitivity and reduce matrix effects. nih.gov
Detection is achieved using tandem mass spectrometry, typically in the negative ion mode with Multiple Reaction Monitoring (MRM). This involves selecting the deprotonated molecular ion ([M-H]⁻) of Neu5Ac in the first quadrupole, fragmenting it, and monitoring a specific product ion in the third quadrupole. This high specificity allows for accurate quantification even in complex biological matrices. nih.govresearchgate.net LC-MS/MS methods have achieved lower limits of quantification (LLOQ) for Neu5Ac as low as 25.0 ng/mL in human plasma. nih.gov
Table 2: Typical Parameters for LC-MS/MS Quantification of N-acetylneuraminic Acid
| Parameter | Description | Example | Reference |
|---|---|---|---|
| Chromatography Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) | BEH Amide Column | nih.gov |
| Mobile Phases | Aqueous and organic solvents, often with additives to improve peak shape and ionization. | A: 0.2% Acetic Acid in Water; B: 0.2% Acetic Acid in Acetonitrile | nih.gov |
| Ionization Mode | Electrospray Ionization (ESI) in negative mode. | ESI- | researchgate.net |
| Detection Mode | Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. | Monitoring specific precursor-to-product ion transitions. | rsc.org |
| LLOQ in Plasma | The lowest concentration that can be reliably quantified. | 25.0 ng/mL | nih.gov |
The use of an appropriate internal standard (IS) is critical for achieving accurate and precise quantification in bioanalysis, particularly with LC-MS/MS. wuxiapptec.comnih.gov An IS is a compound of known concentration added to all samples, standards, and quality controls at the beginning of the sample preparation process. nih.gov Its purpose is to correct for variability that can occur during sample extraction, handling, and analysis, including analyte loss and matrix-induced ionization suppression or enhancement. wuxiapptec.comyoutube.com
For N-acetylneuraminic acid quantification, two main types of internal standards are used:
Stable Isotope-Labeled (SIL) Internal Standard: This is considered the ideal choice. A SIL-IS, such as [¹³C₃]N-acetylneuraminic acid, is chemically identical to the analyte but has a different mass. nih.gov It co-elutes with the analyte and behaves almost identically during extraction and ionization, providing the most effective correction for matrix effects and other variations. nih.gov
Structural Analog Internal Standard: When a SIL-IS is unavailable, a close structural analog can be used. For Neu5Ac, N-glycolylneuraminic acid (Neu5Gc) has been successfully employed as an internal standard. researchgate.net While not identical, its chemical properties are similar enough to track the analyte's behavior through the analytical process.
The analyte-to-IS peak area ratio is used to construct the calibration curve and calculate the concentration of the analyte in unknown samples, significantly improving the accuracy and reliability of the results. youtube.com
Metabolomic Profiling and Analysis in Aceneuramic Acid Studies
Beyond simple quantification, understanding the role of N-acetylneuraminic acid requires a broader view of its metabolic context. Metabolomics, the large-scale study of small molecules, provides a powerful lens through which to investigate the sialic acid metabolic network. nih.gov
Non-targeted metabolomics aims to measure as many metabolites as possible in a biological sample to generate a comprehensive metabolic snapshot. mdpi.com This approach is invaluable for pathway elucidation, allowing researchers to observe systemic changes across an entire metabolic network rather than focusing on a single compound.
In the context of N-acetylneuraminic acid, non-targeted metabolomics can be used to:
Identify and Quantify Precursors and Related Metabolites: Simultaneously measure levels of Neu5Ac, its precursors like N-acetylmannosamine (ManNAc) and ManNAc-6-P, and its activated form, CMP-Neu5Ac. nih.govreactome.org
Map Metabolic Perturbations: By comparing the metabolomes of cells or organisms under different conditions (e.g., disease vs. healthy), researchers can identify bottlenecks or upregulations in the sialic acid biosynthesis pathway. nih.gov
Discover Novel Biomarkers: Changes in the sialic acid pathway can be correlated with other metabolic shifts, potentially revealing new biomarkers for disease states. researchgate.net
LC-MS/MS is the primary analytical platform for non-targeted metabolomics, providing the necessary sensitivity and mass accuracy to identify hundreds to thousands of compounds in a single analysis. mdpi.comnih.gov
While most metabolomic studies of N-acetylneuraminic acid focus on non-volatile metabolites in liquid samples, cellular metabolism also produces volatile organic compounds (VOCs) that can be released and monitored in real-time. nih.gov Advanced mass spectrometry techniques, such as Proton Transfer Reaction Mass Spectrometry (PTR-MS) and Single Photon Ionization Mass Spectrometry (SPI-MS), are designed for the online, real-time monitoring of trace VOCs in the air or the headspace of cell cultures. rsc.org
These techniques offer the potential to non-invasively monitor metabolic activity. For instance, the release of certain aldehydes, ketones, or sulfur compounds has been linked to specific metabolic states in cell cultures. nih.gov Although direct volatile markers for the sialic acid pathway are not yet established, these advanced methods could be applied to:
Monitor the general metabolic state of cells during studies of sialic acid metabolism.
Detect volatile byproducts of related pathways, such as lipid peroxidation or amino acid metabolism, that may be influenced by changes in cell surface sialylation.
Investigate the consumption or production of volatile compounds by cells engineered to have altered sialic acid pathways. nih.gov
This represents an emerging area of research that could provide a dynamic, real-time window into the metabolic consequences of N-acetylneuraminic acid-related processes. rsc.org
Preclinical Research Model Design and Biomarker Development
Preclinical research for this compound has been fundamental in understanding its therapeutic potential, particularly for GNE myopathy, a genetic disorder stemming from impaired sialic acid biosynthesis. nih.govsciencedaily.comnews-medical.netresearchgate.net This research has relied on the development of sophisticated in vivo and in vitro models that replicate the disease's pathophysiology, alongside the identification of reliable biomarkers to monitor metabolic changes and therapeutic response.
Development and Application of Genetically Modified Murine Models
Genetically modified murine models have been instrumental in studying GNE myopathy and the effects of this compound supplementation. Since a complete knockout of the Gne gene results in embryonic lethality, researchers have developed more complex models to investigate the disease. nih.gov
One key model is the Gne(-/-)hGNED176V-Tg mouse . nih.gov This model was created by crossing mice with a knockout of the endogenous Gne gene with transgenic mice expressing a mutated human GNE gene (D176V), a common mutation in Japanese patients with GNE myopathy. nih.govnih.gov These mice successfully replicate several key features of the human disease, including:
Marked hyposialylation (reduced sialic acid levels) in serum, muscle, and other organs. nih.gov
Development of beta-amyloid deposits within muscle fibers. nih.gov
Formation of rimmed vacuoles, a pathological hallmark of the disease. nih.govgne-myopathy.org
Reduced motor performance observed at later stages. nih.gov
This model has been crucial for demonstrating that this compound supplementation can ameliorate disease pathology, restoring motor function and biochemical parameters, thus providing a strong rationale for its use as a replacement therapy. nih.gov
Other murine models include knock-in mice where the mouse Gne gene is mutated to mirror specific human mutations. gne-myopathy.org While these models have contributed to understanding the disease, they have also presented challenges, such as phenotypic variability even within the same genetic strain, which can complicate the interpretation of therapeutic studies. nih.gov
Table 1: Genetically Modified Murine Models in this compound Research
| Model Name | Genetic Modification | Key Phenotypes | Research Application |
| Gne(-/-)hGNED176V-Tg | Knockout of murine Gne gene; transgenic expression of human GNE with D176V mutation. nih.gov | Hyposialylation, beta-amyloid deposition, rimmed vacuoles, reduced motor performance. nih.gov | Studying disease pathogenesis and evaluating the efficacy of this compound therapy. nih.govnih.gov |
| Gne Knock-in Models | Introduction of specific human GNE mutations into the mouse Gne gene. gne-myopathy.org | Varies by mutation; can replicate features of GNE myopathy. | Investigating the effects of specific mutations on protein function and disease presentation. gne-myopathy.org |
| Gne Knockout | Complete deletion of the Gne gene. | Embryonic lethality. nih.gov | Demonstrates the essential role of GNE in embryonic development. nih.gov |
Design of In Vitro Cell-Based Systems for Mechanism Investigation
To delve deeper into the cellular mechanisms of GNE myopathy and the action of this compound, various in vitro models have been established. These systems offer a more controlled environment to study molecular pathways, overcoming some of the complexities of animal models.
A significant advancement has been the use of induced pluripotent stem cells (iPSCs) derived from patients with GNE myopathy. gne-myopathy.org These iPSCs can be differentiated into muscle cells (myotubes) that exhibit disease-specific characteristics, such as impaired ability to form mature muscle fibers and defective autophagy. gne-myopathy.org This "disease-in-a-dish" model is invaluable for studying the disease's cellular pathophysiology and for screening potential therapeutic compounds that could reverse these defects. gne-myopathy.org
Furthermore, genome-editing technologies like CRISPR/Cas9 have been used to create Gne knockout (KO) muscle cell lines , such as in the murine Sol8 myoblast line. nih.gov Since patient-derived muscle cell cultures can sometimes show only mild changes, these KO cell lines, where the effect of the gene's absence is more dramatic, provide a powerful tool to investigate the specific functions of the GNE protein in muscle cells. nih.gov
Researchers have also utilized cultured myoblasts from patients carrying specific mutations, like the M743T mutation, to examine the downstream effects on cellular signaling pathways, particularly those involved in cell survival and apoptosis (programmed cell death). nih.gov More precise genome editing techniques, such as base editors, have enabled the creation of multiple isogenic human pluripotent stem cell lines , where each line differs only by a single specific GNE mutation. This allows for a direct comparison of how different mutations affect sialic acid production and respond to drug candidates, highlighting mutation-specific disease phenotypes. researchgate.netbiorxiv.org
Table 2: In Vitro Cell-Based Systems for this compound Research
| System Type | Description | Key Findings/Applications |
| Patient-derived iPSCs | Stem cells generated from patients with GNE myopathy and differentiated into muscle cells. gne-myopathy.org | Replicates impaired myogenesis and defective autophagy; used for drug screening. gne-myopathy.org |
| Gne KO Muscle Cells | Murine myoblast cell lines (e.g., Sol8) with the Gne gene deleted using CRISPR/Cas9. nih.gov | Allows for the study of GNE function in a muscle-specific context where its absence has a significant impact. nih.gov |
| Patient-derived Myoblasts | Muscle precursor cells isolated from patient biopsies carrying specific GNE mutations (e.g., M743T). nih.gov | Used to investigate the impact of mutations on cellular signaling pathways like PI3K/AKT and apoptosis. nih.gov |
| Isogenic hPSC Lines | Human pluripotent stem cells engineered with base editors to carry specific, single point mutations in the GNE gene. biorxiv.org | Enables the study of mutation-specific effects on hyposialylation and drug responses in a controlled genetic background. researchgate.netbiorxiv.org |
Identification and Validation of Preclinical Biomarkers for this compound Metabolism
The identification of reliable preclinical biomarkers is crucial for assessing the metabolic effects of this compound and for bridging the gap between animal models and human clinical trials. Research has focused on biomarkers that directly reflect the restoration of the sialic acid pathway and those that indicate a functional improvement in muscle health.
Key validated biomarkers include:
Serum Free this compound: Measuring the concentration of free this compound in the blood is a direct indicator of successful supplementation. Studies in mouse models and human trials have shown a dose-dependent increase in serum levels following administration of an extended-release formulation of this compound. nih.gov
Tissue Sialylation: A primary consequence of GNE mutations is the reduced incorporation of sialic acid into glycoproteins and glycolipids (hyposialylation). nih.gov Assessing the sialylation status of muscle tissue biopsies serves as a direct biomarker of the disease state and therapeutic correction. nih.gov
Enzymatic Activity and Gene Expression: Assays that measure the activity of the GNE enzyme (UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase) and the expression of the GNE gene can confirm the underlying genetic defect and are used to validate disease models. nih.gov
Table 3: Key Preclinical Biomarkers for this compound Metabolism
| Biomarker Category | Specific Marker | Method of Measurement | Relevance |
| Metabolic | Serum Free this compound | Mass spectrometry or fluorometric assays on serum samples. cellbiolabs.comsigmaaldrich.com | Directly measures the systemic availability of supplemented this compound. nih.gov |
| Metabolic | Tissue Hyposialylation | Analysis of muscle biopsies to determine the extent of sialic acid incorporation into glycoconjugates. | Directly assesses the core biochemical defect in GNE myopathy and its correction. nih.gov |
| Genetic/Enzymatic | GNE Enzyme Activity/Gene Expression | Enzymatic assays and quantitative PCR on tissue samples. nih.gov | Confirms the genetic basis of the disease model and can be used to evaluate gene therapy approaches. nih.gov |
| Pathological | Rimmed Vacuoles / Beta-Amyloid Deposits | Histological staining of muscle tissue sections. nih.gov | Pathological hallmarks of GNE myopathy; their reduction indicates a disease-modifying effect. nih.gov |
| Functional | Motor Performance / Muscle Strength | Grip strength tests, rotarod performance tests in mice. researchgate.net | Provides an overall assessment of the therapeutic benefit on muscle function. researchgate.net |
Comparative and Derivative Studies of Aceneuramic Acid
Comparative Analysis with Metabolic Precursors
Understanding the biosynthesis of aceneuramic (B10762810) acid is crucial for developing strategies to modulate cell surface sialylation. The primary metabolic precursor to aceneuramic acid (Neu5Ac) is N-Acetyl-D-mannosamine (ManNAc). wikipedia.orglaboratoriumdiscounter.nl The relationship and distinct therapeutic strategies involving these two molecules are fundamental to the field of metabolic glycoengineering.
This compound (Neu5Ac) and N-Acetyl-D-mannosamine (ManNAc) are sequential components in the same biosynthetic pathway. wikipedia.org
N-Acetyl-D-Mannosamine (ManNAc): ManNAc is the first committed precursor in the sialic acid biosynthesis pathway. wikipedia.orglaboratoriumdiscounter.nl In the rate-limiting step of this pathway, the enzyme UDP-GlcNAc 2-epimerase/N-acetylmannosamine kinase (GNE) converts UDP-GlcNAc into ManNAc. researchgate.netnih.gov
This compound (Neu5Ac): Following its formation, ManNAc is phosphorylated by the kinase domain of the GNE enzyme. researchgate.netpatsnap.com Subsequent enzymatic steps convert this phosphorylated intermediate into Neu5Ac in the cytoplasm. patsnap.com The Neu5Ac is then activated in the nucleus to CMP-Neu5Ac, which is the high-energy donor molecule used by sialyltransferases to attach sialic acid to glycoproteins and glycolipids in the Golgi apparatus. researchgate.netnih.gov
Therefore, ManNAc is an upstream, uncharged precursor, while this compound is the final, negatively charged monosaccharide product that is incorporated into glycans. wikipedia.orgnih.gov
Table 2: Comparison of this compound and its Precursor ManNAc This interactive table highlights the key differences between this compound and N-Acetyl-D-mannosamine.
| Feature | N-Acetyl-D-Mannosamine (ManNAc) | This compound (Neu5Ac) |
|---|---|---|
| Role in Pathway | First committed metabolic precursor. wikipedia.orglaboratoriumdiscounter.nl | Final monosaccharide product. patsnap.com |
| Enzymatic Synthesis | Formed from UDP-GlcNAc by the GNE enzyme. researchgate.net | Formed from phosphorylated ManNAc via several enzymatic steps. patsnap.com |
| Cellular Location of Synthesis | Cytoplasm. wikipedia.org | Cytoplasm. patsnap.com |
| Activation Step | Is phosphorylated by GNE kinase. researchgate.net | Is activated to CMP-Neu5Ac in the nucleus. researchgate.net |
| Incorporation into Glycans | Not directly incorporated. | Transferred from CMP-Neu5Ac to glycans by sialyltransferases. nih.gov |
| Chemical Nature | Neutral, uncharged monosaccharide. wikipedia.org | Negatively charged α-keto acid sugar. wikipedia.org |
Two primary strategies are employed to modify cell-surface sialic acids: substrate replacement and precursor supplementation.
Substrate Replacement: This approach involves directly providing cells with a synthetic, modified sialic acid analogue. oup.comresearchgate.net The cellular machinery can take up these analogues and, provided they are recognized by the relevant enzymes (like CMP-sialic acid synthetase and sialyltransferases), incorporate them directly onto cell surface glycoconjugates. oup.com This method bypasses the initial steps of the biosynthetic pathway.
Precursor Supplementation: This strategy involves administering an analogue of the natural precursor sugar, N-acetylmannosamine (ManNAc). researchgate.net The cell's own biosynthetic enzymes then process this unnatural ManNAc derivative through the pathway, converting it into the corresponding modified sialic acid analogue. researchgate.net This newly synthesized unnatural sialic acid is then incorporated into the cell's glycans. acs.org This mechanism relies on the tolerance of the entire enzymatic pathway, from the GNE kinase to the sialyltransferases, for the modified substrate. acs.org
Both mechanisms have been successfully used for a wide range of glycoengineering applications, including cellular imaging and altering cell surface properties to study biological functions. researchgate.net The choice between the two often depends on the specific modification desired and the efficiency of its uptake and processing by the target cells.
Future Directions and Emerging Research Avenues for Aceneuramic Acid
Further Elucidation of Unidentified Molecular Targets and Signaling Pathways
Aceneuramic (B10762810) acid's role in molecular signaling is well-established, particularly through its interactions with sialic acid-binding immunoglobulin-type lectins (Siglecs). nih.gov These interactions are crucial for the immune system's ability to differentiate between self and non-self, thereby modulating immune responses. nih.gov The binding of sialylated glycans to Siglec receptors on immune cells can trigger either activating or inhibitory signals, highlighting a key mechanism by which aceneuramic acid influences cellular behavior. nih.gov
However, the full scope of this compound's molecular interactions remains an active area of investigation. Researchers are working to identify novel protein receptors and binding partners for this compound that may exist beyond the known Siglec family. The elucidation of these currently unidentified targets is a key objective, as it would open new windows into understanding the compound's influence on cellular physiology. Future research aims to map the complete "sialome"—the entirety of sialylated structures and their interacting partners—and delineate the downstream signaling cascades that are initiated or modulated by these interactions. Uncovering these pathways is essential for a comprehensive understanding of how this compound contributes to both health and the progression of various diseases.
Exploration of Novel Therapeutic Strategies Rooted in this compound Biology
The therapeutic potential of this compound has been most prominently investigated as a replacement therapy for GNE myopathy. nih.govacs.org This rare genetic disorder is caused by a deficiency in the GNE enzyme, which is a rate-limiting step in sialic acid biosynthesis. aspariaglycomics.comnih.gov Supplementing with this compound is intended to bypass this metabolic defect. nih.govacs.org
Clinical trials, particularly in Japan, have shown promising results. A Phase II/III study demonstrated that an extended-release formulation of this compound (SA-ER) appeared to slow the progression of muscle strength loss in patients. oup.comnih.gov The findings from this and subsequent confirmation studies were significant enough to lead to the approval of Acenobel® (this compound) in Japan in March 2024 for the treatment of GNE myopathy. nih.govnih.govnih.gov In contrast, an international Phase 3 trial did not meet its primary endpoints, and its development was discontinued. nih.govzbiotech.comnih.gov This discrepancy highlights potential differences in efficacy across populations and underscores the need for further research. aspariaglycomics.com
| Study/Endpoint | This compound Group (SA-ER) | Placebo Group | Time Frame | Outcome | P-value | Source |
|---|---|---|---|---|---|---|
| Japanese Phase II/III Study: Mean Change in UEC Score | -0.1 kg | -5.1 kg | 48 Weeks | Difference of 4.8 kg between groups in covariance analysis | 0.0635 | oup.comnih.govmdpi.commdpi.com |
| Japanese Phase II/III Study: GEE Repeated Measures Analysis | -1.0 kg (estimated change) | -5.7 kg (estimated change) | 48 Weeks | Significant difference of 4.7 kg between groups | 0.0013 | oup.com |
| Japanese Efficacy Confirmation Study: LSM Change in UEC Score | -0.115 kg | -2.625 kg | 48 Weeks | Numerically smaller decrease in muscle strength loss | N/A | creative-biolabs.com |
| International Phase 3 Study (UX001-CL301) | Study did not meet its primary endpoints for improving muscle strength and function. | Development was terminated. | zbiotech.comnih.gov |
Beyond GNE myopathy, the fundamental biology of this compound suggests several other novel therapeutic avenues:
Antiviral Therapies : Many viruses, including influenza, use cell-surface sialic acids as receptors to gain entry into host cells. nih.gov This mechanism presents an opportunity to develop this compound analogs or other molecules that act as competitive inhibitors, blocking the virus from attaching to cells and preventing infection. nih.gov
Oncology : Cancer cells frequently display altered patterns of sialylation on their surfaces, a phenomenon known as hypersialylation. mdpi.comnih.gov This can contribute to tumor growth, metastasis, and evasion of the immune system. nih.govnih.gov Therapeutic strategies aimed at modulating the sialic acid content on cancer cells could disrupt these malignant processes. nih.gov
Immune and Inflammatory Diseases : Given its role in regulating immune responses through Siglec interactions, therapies based on this compound could be developed to treat autoimmune and inflammatory conditions by promoting immune tolerance. nih.govnih.gov
Development of Advanced Methodologies for Comprehensive this compound Research
Progress in understanding and harnessing this compound is intrinsically linked to the development of advanced analytical tools. Comprehensive research requires methods that can precisely quantify, identify, and visualize sialic acids and their complex structures (sialoglycoconjugates) within biological systems. nih.gov
Key advanced methodologies include:
Chromatography and Mass Spectrometry : Techniques such as High-Performance Liquid Chromatography (HPLC) and various forms of mass spectrometry (MS), including Liquid Chromatography-Mass Spectrometry (LC-MS), are foundational for the quantitative analysis of this compound. nih.govresearchgate.net The use of derivatizing agents like 1,2-diamino-4,5-methylenedioxybenzene (DMB) can significantly enhance detection sensitivity, allowing for precise measurement in complex biological samples. nih.govcreative-proteomics.com
Metabolic Labeling with Bioorthogonal Reporters : This powerful strategy involves introducing synthetic precursors of this compound, such as N-acetylmannosamine (ManNAc) analogs, into living cells or organisms. nih.govnih.gov These analogs carry a chemical "reporter," like an azide (B81097) or alkyne group, which does not interfere with the cell's metabolic machinery. acs.orgnih.gov Once incorporated into glycan chains, these reporters can be visualized or captured through highly specific "click chemistry" reactions, enabling researchers to track sialic acid metabolism and identify sialoglycans in real-time. pnas.org
Together, these emerging research avenues and advanced methodologies promise to deepen our understanding of this compound's role in biology and unlock its full therapeutic potential.
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for quantifying aceneuramic acid in biological samples?
- Answer : Use validated assays such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure free and bound this compound. Include internal standards (e.g., deuterated analogs) to correct for matrix effects. For reproducibility, document extraction protocols (e.g., acid hydrolysis for bound forms) and validate sensitivity/specificity using spike-recovery experiments .
Q. How should preclinical studies using murine models for this compound deficiency be designed?
- Answer : Employ genetically modified murine models (e.g., GNE myopathy models) with controlled diets to mimic sialic acid metabolism dysfunction. Baseline measurements (e.g., muscle strength, serum this compound levels) should precede intervention. Use randomized cohorts for treatment (e.g., oral this compound) vs. placebo, and apply longitudinal functional assessments (e.g., grip strength, rotarod tests) .
Q. What validated biomarkers are used to assess this compound’s role in metabolic pathways?
- Answer : Key biomarkers include serum free this compound (trough levels), urinary bound/free ratios, and muscle biopsy sialylation profiles. Cross-validate findings with enzymatic activity assays (e.g., UDP-N-acetylglucosamine 2-epimerase) and gene expression analysis (e.g., GNE mutations) to confirm mechanistic links .
Advanced Research Questions
Q. How are endpoints selected for clinical trials evaluating this compound in GNE myopathy?
- Answer : Primary endpoints focus on functional outcomes (e.g., Upper Extremity Composite [UEC] score), chosen for sensitivity to detect muscle deterioration. Secondary endpoints include disease-specific scales (GNEM-FAS mobility domain) and pharmacokinetic markers (serum trough levels). Tertiary endpoints may explore patient-reported outcomes (INQoL scores) (Table 1) .
Table 1 : Endpoint Hierarchy in this compound Clinical Trials
| Endpoint Type | Examples | Rationale |
|---|---|---|
| Primary | UEC score | Measures upper limb function decline |
| Secondary | 6-minute walk test (6MWT), GNEM-FAS | Assess mobility and disease progression |
| Tertiary | CGI scores, INQoL | Evaluate quality of life and clinician assessments |
Q. How can researchers resolve contradictions in this compound’s therapeutic efficacy across studies?
- Answer : Conduct meta-analyses to harmonize heterogeneous data (e.g., differing dosing regimens, patient genotypes). Use sensitivity analyses to isolate confounding variables (e.g., baseline muscle function). Mechanistic studies (e.g., sialylation efficiency in vitro) can clarify discrepancies between preclinical and clinical outcomes .
Q. What strategies optimize this compound synthesis for high-purity research-grade material?
- Answer : Employ enzymatic synthesis using E. coli-expressed sialic acid aldolase, coupled with purification via ion-exchange chromatography. Monitor purity (>98%) via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Document batch-to-batch variability to ensure reproducibility .
Q. How can multi-omics data be integrated to study this compound’s systemic effects?
- Answer : Combine transcriptomics (RNA-seq of muscle tissue), metabolomics (LC-MS profiling), and proteomics (sialylated glycoprotein analysis) to identify dysregulated pathways. Use bioinformatics tools (e.g., KEGG pathway enrichment) to link this compound levels to sialylation-dependent processes (e.g., cell adhesion) .
Methodological Notes
- Experimental Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Include raw datasets (e.g., dynamometer readings) as supplementary materials .
- Statistical Rigor : Predefine analysis plans (e.g., mixed-effects models for longitudinal data) to avoid post hoc bias. Report effect sizes with 95% confidence intervals .
- Ethical Compliance : Ensure institutional review board (IRB) approval for clinical data, especially when using patient-derived samples .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
